5'-O-DMT-N2-DMF-dG

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H36N6O6 |

|---|---|

Molecular Weight |

624.7 g/mol |

IUPAC Name |

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-31-30(32(42)38-33)35-21-40(31)29-18-27(41)28(46-29)19-45-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H,37,38,42)/b36-20-/t27-,28+,29+/m0/s1 |

InChI Key |

YTRIMRXIMVGPAL-PQWHOBLTSA-N |

Isomeric SMILES |

CN(C)/C=N\C1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

Canonical SMILES |

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Architecture of a Protected Nucleoside

An in-depth guide on the function of the dimethoxytrityl (DMT) group in 5'-O-DMT-N2-DMF-dG, tailored for researchers and drug development professionals.

The molecule this compound is a chemically modified deoxyguanosine phosphoramidite, a fundamental building block in the automated solid-phase synthesis of oligonucleotides. Each component of its name designates a specific chemical modification essential for the controlled, stepwise assembly of a DNA strand.

-

dG (deoxyguanosine): This is the core nucleoside, consisting of a guanine base attached to a deoxyribose sugar.

-

5'-O-DMT (5'-O-dimethoxytrityl): The primary subject of this guide, the DMT group is a bulky protecting group attached to the 5'-hydroxyl (-OH) group of the deoxyribose sugar.

-

N2-DMF (N2-dimethylformamidinyl): The N2 position of the guanine base is protected by a dimethylformamidine group to prevent unwanted side reactions during synthesis.

This guide focuses specifically on the critical role of the 5'-O-DMT group in the context of phosphoramidite chemistry.

The Role of the DMT Group: A Reversible Steric Shield

The primary function of the 4,4'-dimethoxytrityl (DMT) group is to serve as a temporary, acid-labile protecting group for the 5'-hydroxyl moiety of the deoxyribose sugar. This role is central to the success of solid-phase oligonucleotide synthesis for two main reasons:

-

Enforcing Regiospecificity: During oligonucleotide synthesis, new phosphoramidite monomers are added to the growing DNA chain. The formation of the correct phosphodiester bond must occur exclusively at the 5'-hydroxyl position of the chain. The bulky DMT group on the incoming monomer prevents self-polymerization or branching by blocking its 5' end. It ensures that the only available reactive site for coupling is the 3'-phosphoramidite group.

-

Enabling Stepwise Synthesis: The synthesis of an oligonucleotide is a cyclic process. The DMT group protects the 5'-hydroxyl of the nucleotide that has just been added to the growing chain. This protection is maintained during the capping and oxidation steps of the cycle. The DMT group is then quantitatively removed in a dedicated step, called detritylation, to expose the 5'-hydroxyl for the next round of coupling.

The lipophilic nature of the DMT group also aids in the purification of the final oligonucleotide product. The desired full-length product will have a DMT group on its final nucleotide (DMT-on), making it significantly more non-polar than any truncated failure sequences (DMT-off). This difference in polarity is exploited in reverse-phase HPLC purification.

The Detritylation Step: Unmasking the Chain for Elongation

The removal of the DMT group is a chemically controlled process achieved by treatment with a mild acid, typically a 3% solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).

The mechanism proceeds via the formation of a highly stable carbocation (the dimethoxytrityl cation), which is intensely orange-colored. This colorimetric property is a key feature of the process, as the amount of released cation can be quantified by UV-Vis spectrophotometry at approximately 495 nm. This allows for real-time, quantitative monitoring of the coupling efficiency at each step of the synthesis. A high and consistent yield of the trityl cation indicates successful and efficient synthesis.

Quantitative Data

The efficiency of the detritylation step is critical for the overall yield of the oligonucleotide. In modern, optimized synthesis protocols, the removal of the DMT group is highly efficient.

| Parameter | Typical Value | Significance |

| Detritylation Time | 60-120 seconds | A rapid yet complete reaction is necessary to prevent damage to the growing oligonucleotide chain. |

| Stepwise Yield | >99% | The efficiency of this step, measured by trityl cation release, directly impacts the final product yield. |

| Acid Reagent | 3% TCA in DCM | Provides rapid and clean removal of the DMT group without causing significant depurination. |

Experimental Protocol: Standard Detritylation Cycle

Below is a representative protocol for the detritylation step as it occurs on an automated solid-phase DNA synthesizer.

Objective: To remove the 5'-DMT protecting group from the terminal nucleotide of a solid-support-bound oligonucleotide.

Materials:

-

Controlled Pore Glass (CPG) solid support with the growing oligonucleotide chain (5'-DMT protected).

-

Detritylation Solution: 3% (w/v) Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Washing Solution: Acetonitrile (ACN), HPLC grade.

-

Inert Gas: Argon or Nitrogen.

Procedure:

-

System Purge: The synthesis column containing the CPG support is purged with inert gas to remove any residual moisture or solvents from the previous cycle.

-

Acid Delivery: The detritylation solution (3% TCA in DCM) is passed through the synthesis column for a programmed period, typically 60-90 seconds. The effluent, containing the orange DMT cation, is collected for spectrophotometric analysis.

-

Hold/Reaction: The flow may be stopped for a brief period to ensure complete reaction.

-

Column Wash: The column is thoroughly washed with acetonitrile to remove all traces of the acid and the cleaved DMT cation. This step is crucial to prevent degradation of the next incoming phosphoramidite monomer, which is base-sensitive.

-

System Purge: The column is again purged with inert gas to ensure the system is anhydrous before proceeding to the next coupling step.

-

Monitoring (Optional but Recommended): The absorbance of the collected effluent is measured at ~495 nm. The intensity of the color is directly proportional to the amount of DMT cation released and is used to calculate the stepwise coupling efficiency.

Visualizing the Workflow

The following diagrams illustrate the central role of the DMT group in the cyclical process of oligonucleotide synthesis.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Caption: Logical flow showing how the DMT group directs the coupling reaction.

The N2-Dimethylformamidine (DMF) Protecting Group on Guanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the chemical synthesis of oligonucleotides, the protection of the exocyclic amino groups of nucleobases is paramount to prevent unwanted side reactions during the automated solid-phase synthesis cycle. For guanosine, the N2-exocyclic amine is nucleophilic and requires a robust protecting group. While several protecting groups have been employed, the N2-dimethylformamidine (DMF) group has emerged as a valuable tool, offering distinct advantages in specific applications, particularly in the synthesis of sensitive and modified oligonucleotides. This technical guide provides an in-depth analysis of the function, application, and chemical properties of the N2-DMF protecting group on guanosine, with a focus on quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective utilization.

Core Function of the N2-DMF Protecting Group

The primary function of the N2-DMF protecting group on guanosine is to mask the reactivity of the exocyclic amino group during oligonucleotide synthesis. This prevents side reactions during the phosphoramidite coupling step. Beyond this fundamental role, the selection of the DMF group offers several key advantages:

-

Mild Deprotection Conditions: The DMF group is significantly more labile than traditional protecting groups like isobutyryl (iBu), allowing for faster and milder deprotection conditions. This is particularly beneficial for the synthesis of oligonucleotides containing base-labile modifications or dyes that would be degraded under harsh deprotection protocols.

-

Improved Solubility: N2-unprotected 5'-O-DMT-2'-deoxyguanosine phosphoramidite exhibits poor solubility in acetonitrile, the standard solvent for oligonucleotide synthesis. The introduction of the N2-DMF group enhances the solubility of the guanosine phosphoramidite, ensuring efficient delivery and coupling during synthesis.[1]

-

Reduced Depurination: The electron-donating nature of the dimethylformamidine group offers a degree of protection against depurination, which can occur at guanosine residues under the acidic conditions of the detritylation step in oligonucleotide synthesis.

Quantitative Data: A Comparative Analysis

The choice of a protecting group is often guided by its performance in terms of deprotection kinetics. The N2-DMF group offers a significant advantage in this regard, enabling more rapid and efficient deprotection protocols compared to the conventional isobutyryl (iBu) group.

Table 1: Deprotection Times with Ammonium Hydroxide

| Protecting Group | Temperature | Time for Complete Deprotection |

| dmf-dG | Room Temp. | 16 hours |

| 55°C | 4 hours | |

| 65°C | 2 hours | |

| iBu-dG | Room Temp. | 36 hours |

| 55°C | 16 hours | |

| 65°C | 8 hours |

Data sourced from Glen Research technical documentation.[2]

Table 2: Deprotection Times with AMA (Ammonium Hydroxide/Methylamine, 1:1 v/v)

| Protecting Group | Temperature | Time for Complete Deprotection |

| dmf-dG | Room Temp. | 120 minutes |

| 37°C | 30 minutes | |

| 55°C | 10 minutes | |

| 65°C | 5 minutes | |

| iBu-dG | Room Temp. | 120 minutes |

| 37°C | 30 minutes | |

| 55°C | 10 minutes | |

| 65°C | 5 minutes |

Data sourced from Glen Research technical documentation.[2][3]

As the data illustrates, the use of N2-DMF-dG allows for a dramatic reduction in deprotection times, particularly with ammonium hydroxide. This accelerated deprotection is a key advantage in high-throughput oligonucleotide synthesis.

Experimental Protocols

Protocol 1: Synthesis of N2-Dimethylformamidine-5'-O-DMT-2'-deoxyguanosine-3'-CE Phosphoramidite

This protocol outlines the general steps for the preparation of the N2-DMF protected guanosine phosphoramidite, a key reagent for oligonucleotide synthesis.

Materials:

-

5'-O-DMT-2'-deoxyguanosine

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Methanol

-

Pyridine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Acetonitrile, anhydrous

Procedure:

-

Protection of the N2-amino group:

-

Dissolve 5'-O-DMT-2'-deoxyguanosine in a mixture of methanol and pyridine.

-

Add an excess of N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Evaporate the solvents under reduced pressure.

-

Purify the resulting N2-dimethylformamidine-5'-O-DMT-2'-deoxyguanosine by silica gel chromatography.

-

-

Phosphitylation of the 3'-hydroxyl group:

-

Dry the N2-dimethylformamidine-5'-O-DMT-2'-deoxyguanosine by co-evaporation with anhydrous acetonitrile.

-

Dissolve the dried product in anhydrous dichloromethane.

-

Add N,N-Diisopropylethylamine (DIPEA) to the solution.

-

Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture under an inert atmosphere (e.g., argon).

-

Stir the reaction at room temperature until completion, monitored by TLC.

-

Quench the reaction with a suitable reagent (e.g., methanol).

-

Purify the crude product by silica gel chromatography to yield the final N2-DMF-5'-O-DMT-2'-deoxyguanosine-3'-CE phosphoramidite.

-

Protocol 2: Deprotection of Oligonucleotides Containing N2-DMF-Guanosine

This protocol provides a standard procedure for the cleavage and deprotection of oligonucleotides synthesized using N2-DMF-dG phosphoramidite.

Materials:

-

CPG-bound synthesized oligonucleotide

-

Concentrated ammonium hydroxide (28-30%) or AMA reagent (Ammonium hydroxide/40% Methylamine 1:1)

-

Sterile, nuclease-free water

Procedure using Ammonium Hydroxide:

-

Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.

-

Add fresh concentrated ammonium hydroxide to the vial (typically 1 mL for a 1 µmol synthesis).

-

Seal the vial tightly and incubate at the desired temperature and time as indicated in Table 1 (e.g., 2 hours at 65°C for rapid deprotection).

-

After incubation, cool the vial to room temperature.

-

Carefully open the vial and transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

-

Wash the CPG with sterile, nuclease-free water and combine the wash with the solution from the previous step.

-

Dry the oligonucleotide solution using a vacuum concentrator.

-

Resuspend the purified oligonucleotide in an appropriate buffer or water for downstream applications.

Procedure using AMA Reagent:

-

Transfer the CPG support to a screw-cap vial.

-

Add the AMA reagent to the vial.

-

Seal the vial and incubate according to the conditions in Table 2 (e.g., 5 minutes at 65°C for ultra-fast deprotection).[2][3]

-

Follow steps 4-8 from the ammonium hydroxide protocol.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow of solid-phase oligonucleotide synthesis using N2-DMF-dG phosphoramidite.

Caption: Step-by-step workflow for the deprotection of oligonucleotides containing N2-DMF-guanosine.

Caption: Chemical reactions for the protection and deprotection of the N2-amino group of guanosine.

Conclusion

The N2-dimethylformamidine protecting group for guanosine offers a compelling alternative to traditional protecting groups, particularly when mild and rapid deprotection is a critical requirement. Its favorable deprotection kinetics, compatibility with standard phosphoramidite chemistry, and contribution to the solubility of the guanosine monomer make it an invaluable tool for the synthesis of a wide range of oligonucleotides, including those with sensitive modifications. This guide provides the necessary quantitative data, detailed protocols, and visual workflows to empower researchers to effectively integrate the N2-DMF protecting group into their oligonucleotide synthesis strategies, ultimately facilitating the production of high-quality nucleic acid sequences for research, diagnostics, and therapeutic development.

References

An In-depth Technical Guide to 5'-O-DMT-N2-DMF-dG: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 5'-O-(4,4'-Dimethoxytrityl)-N2-(dimethylformamidin)-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG), a critical building block in the chemical synthesis of oligonucleotides. The document is intended for researchers, scientists, and professionals in the fields of drug development and nucleic acid chemistry.

Chemical Structure and Properties

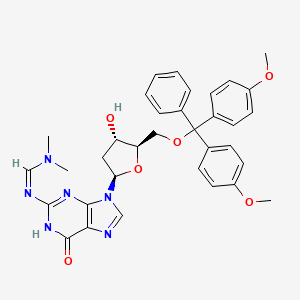

This compound is a chemically modified derivative of the naturally occurring 2'-deoxyguanosine. The modifications serve to protect reactive functional groups during the stepwise process of oligonucleotide synthesis. The key structural features include:

-

A 4,4'-dimethoxytrityl (DMT) group attached to the 5'-hydroxyl function of the deoxyribose sugar. This bulky, acid-labile protecting group is crucial for the purification of the final oligonucleotide and for preventing unwanted side reactions during chain elongation.

-

A dimethylformamidine (DMF) group protecting the exocyclic N2-amino group of the guanine base. This protection prevents the amino group from participating in undesired reactions during the phosphoramamite coupling step.

The presence of these protecting groups renders the molecule suitable for use in automated solid-phase oligonucleotide synthesis.

Chemical Structure:

Caption: Chemical structure of this compound.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its corresponding phosphoramidite derivative, which is the reactive species used in oligonucleotide synthesis.

| Property | 5'-O-DMT-N2-DMF-2'-deoxyguanosine | 5'-O-DMT-N2-DMF-2'-deoxyguanosine 3'-CE phosphoramidite |

| Synonyms | 5'-O-Dmt-N2-(Dimethylamino)methylidene-2'-deoxyguanosine | DMF-dG CEP; Dmf-dG-CE Phosphoramidite |

| CAS Number | 40094-22-2 | 330628-04-1[] |

| Molecular Formula | C34H36N6O6 | C43H53N8O7P[] |

| Molecular Weight | 624.7 g/mol | 824.9 g/mol [] |

| Appearance | White to off-white powder[] | White to off-white powder[] |

| Melting Point | Not explicitly reported | Not explicitly reported |

| Solubility | Soluble in organic solvents like pyridine and dichloromethane. General deoxynucleosides are soluble in water-organic solvent mixtures.[2][3] | Soluble in anhydrous acetonitrile, dichloromethane, and other organic solvents used in oligonucleotide synthesis. |

| Storage Conditions | 2-8°C for short term; -20°C to -80°C for long term, sealed from moisture and light.[4] | -20°C, under inert atmosphere (e.g., Argon or Nitrogen).[] |

| Purity (Typical) | ≥98.5% (HPLC) | ≥98% (HPLC)[] |

Experimental Protocols

The primary application of this compound is as a phosphoramidite monomer in solid-phase oligonucleotide synthesis. A detailed protocol for the synthesis of this compound is provided below, followed by its application in oligonucleotide synthesis.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 2'-deoxyguanosine. The following is a representative protocol based on established methods for nucleoside protection.[5][6][7]

Materials:

-

2'-deoxyguanosine

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Pyridine (anhydrous)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Dichloromethane (DCM, anhydrous)

-

Methanol

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

N2-Protection:

-

Suspend 2'-deoxyguanosine in anhydrous methanol.

-

Add an excess of N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Evaporate the solvent under reduced pressure to obtain the crude N2-DMF-2'-deoxyguanosine.

-

-

5'-O-DMT Protection:

-

Dissolve the crude N2-DMF-2'-deoxyguanosine in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions while stirring at room temperature.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding a small amount of methanol.

-

Evaporate the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane containing a small amount of triethylamine or pyridine to prevent detritylation.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white foam.

-

-

Characterization:

-

Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

-

Solid-Phase Oligonucleotide Synthesis using this compound Phosphoramidite

This compound is first converted to its 3'-phosphoramidite derivative. This phosphoramidite is then used in an automated DNA synthesizer. The synthesis cycle consists of four main steps, repeated for the addition of each nucleotide.[8]

Workflow Diagram:

Caption: Workflow of solid-phase oligonucleotide synthesis.

Detailed Steps:

-

Detritylation: The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass). The acid-labile DMT group on the 5'-hydroxyl is removed using a solution of a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes a free 5'-hydroxyl group for the next reaction.[8]

-

Coupling: The this compound phosphoramidite (or another protected nucleoside phosphoramidite) is activated by a weak acid, such as tetrazole or a derivative, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite triester linkage.[8]

-

Capping: To prevent the formation of deletion mutations (n-1 sequences), any unreacted 5'-hydroxyl groups are blocked ("capped") by acetylation using a mixture of acetic anhydride and N-methylimidazole.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester using an oxidizing agent, typically an iodine solution in the presence of water and a weak base like pyridine.[8]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the synthesized oligonucleotide is cleaved from the solid support, and all protecting groups (including the DMF group on guanine) are removed by treatment with a base, such as concentrated ammonium hydroxide. The final product is then purified, often by high-performance liquid chromatography (HPLC).

Biological Context and Applications

While this compound itself is a synthetic precursor and not biologically active in this protected form, the oligonucleotides synthesized using it have a vast range of applications in research and drug development. These applications include:

-

Primers for PCR and DNA sequencing.

-

Probes for gene detection and quantification.

-

Antisense oligonucleotides and siRNAs for gene silencing.

-

Aptamers for targeted therapy and diagnostics.

-

Components of synthetic genes and gene circuits.

The oligonucleotides synthesized using this building block are instrumental in studying and manipulating biological systems, with significant potential in the development of therapies for genetic disorders, viral infections, and cancer.[]

General Signaling Pathways of Guanosine Analogs

While specific signaling pathways directly modulated by this compound are not a primary area of investigation, it is important to understand the broader context of how synthetic guanosine analogs can interact with biological systems. Many guanosine analogs are recognized by cellular receptors and can trigger downstream signaling cascades. For instance, certain guanosine analogs are known to activate Toll-like receptor 7 (TLR7), a key component of the innate immune system.[9]

Representative Signaling Pathway:

Caption: General TLR7 signaling pathway activated by some guanosine analogs.

Activation of TLR7 by guanosine analogs leads to the recruitment of the adaptor protein MyD88, initiating a signaling cascade that involves IRAK kinases and TRAF6. This ultimately results in the activation of transcription factors such as NF-κB and IRF7, leading to the production of pro-inflammatory cytokines and type I interferons, which are crucial for antiviral and immune responses.[9] It is important to note that this is a general pathway for certain biologically active guanosine analogs and not a confirmed pathway for the protected synthetic precursor this compound.

Conclusion

This compound is an indispensable reagent in modern biotechnology and drug development. Its carefully designed chemical structure, featuring key protecting groups, enables the precise and efficient automated synthesis of custom DNA sequences. While the molecule itself is a synthetic intermediate, the oligonucleotides it helps create are at the forefront of genetic research, diagnostics, and the development of novel therapeutic strategies. A thorough understanding of its properties and the methodologies for its use is essential for professionals working in these advanced scientific fields.

References

- 2. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Solvation of deoxynucleosides in aqueous mixtures of organic sovents p" by Anas Mohammad Ababneh [trace.tennessee.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 9. pnas.org [pnas.org]

A Technical Guide to 5'-O-DMT-N2-DMF-dG in Solid-Phase Oligonucleotide Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 5'-O-DMT-N2-dimethylformamidine-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG), a critical phosphoramidite building block used in automated solid-phase oligonucleotide synthesis. We will explore its chemical structure, the role of its protecting groups, its application in the synthesis cycle, and the associated experimental protocols.

Introduction to Phosphoramidite Chemistry

Solid-phase oligonucleotide synthesis, pioneered by Marvin Caruthers, is the gold standard for the chemical synthesis of DNA and RNA.[1][2] The process relies on the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing chain anchored to an insoluble solid support.[2][3] This method is characterized by a four-step cycle that is repeated for each nucleotide addition, achieving high coupling efficiencies and enabling the automated synthesis of oligonucleotides up to 200 base pairs in length.[4]

The success of this chemistry hinges on the use of protecting groups to prevent unwanted side reactions.[2][4] The phosphoramidite this compound is the standard reagent for incorporating deoxyguanosine (dG) residues. It features three key protecting groups that control its reactivity: a 5'-O-dimethoxytrityl (DMT) group, an N2-dimethylformamidine (DMF) group, and a 3'-cyanoethyl phosphoramidite group.[5]

The Role of Key Protecting Groups

The specific protecting groups on the dG phosphoramidite are crucial for its stability, reactivity, and the overall success of the synthesis.

-

5'-O-DMT (Dimethoxytrityl) Group: This acid-labile group protects the 5'-hydroxyl function of the deoxyribose sugar.[4] Its removal at the beginning of each synthesis cycle (detritylation) exposes a reactive hydroxyl group, enabling the stepwise, 3'-to-5' elongation of the oligonucleotide chain.[3][6] The DMT group can also be left on the final product ("DMT-ON" synthesis) to serve as a hydrophobic handle for simplifying purification by reverse-phase HPLC.[7][8]

-

N2-DMF (Dimethylformamidine) Group: This group protects the exocyclic amino group on the guanine base.[2] The DMF group offers two significant advantages over older protecting groups like isobutyryl (iBu):

-

Depurination Resistance: As an electron-donating group, DMF effectively shields the guanosine from acid-catalyzed depurination, a potential side reaction during the repeated acidic detritylation steps.[9]

-

Fast Deprotection: The DMF group is significantly more labile under basic conditions, allowing for much faster removal during the final deprotection step.[6][10] This is particularly advantageous for the synthesis of oligonucleotides containing base-sensitive modifications and for high-throughput applications.[11]

-

-

Cyanoethyl Group: This group protects the trivalent phosphorus of the phosphoramidite moiety. It is stable throughout the synthesis cycle but is readily removed under mild alkaline conditions during the final deprotection step.[4]

The Solid-Phase Synthesis Cycle

The addition of a single this compound monomer to the growing oligonucleotide chain involves a four-step cycle. This process is automated on DNA synthesizers, with typical coupling efficiencies exceeding 98-99%.[7][12] Even a minor drop in efficiency can drastically reduce the yield of the full-length product, especially for longer sequences.[9][12]

-

Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMT group from the nucleotide bound to the solid support. This is achieved by treating the support with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[6][7] This exposes the 5'-hydroxyl group, making it available for the next reaction.

-

Coupling: The this compound phosphoramidite is activated by a weak acid, such as tetrazole or a derivative, and delivered to the synthesis column.[1][] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain, forming an unstable trivalent phosphite triester linkage.[3]

-

Capping: To prevent the accumulation of shorter, failure sequences (n-1 mers), any unreacted 5'-hydroxyl groups are permanently blocked. This is accomplished by acetylation using a mixture of acetic anhydride and N-methylimidazole (or DMAP).[4][9] Effective capping is critical for achieving high-purity final products.[9]

-

Oxidation: The unstable phosphite triester bond is converted to a stable pentavalent phosphate triester, which mirrors the natural DNA backbone. This is achieved using a mild oxidizing agent, most commonly a solution of iodine in a mixture of THF, water, and pyridine.[3][7]

After this four-step process, the cycle is repeated, starting with the detritylation of the newly added dG nucleotide, until the desired sequence is fully assembled.

Quantitative Data Summary

The performance of this compound in the synthesis cycle is characterized by high efficiency and rapid deprotection.

| Parameter | Typical Value / Condition | Reference |

| Coupling Efficiency | >98-99% per step | [7][12] |

| Standard Coupling Time | ~30 seconds | [7] |

| Deprotection Method 1 | Concentrated Ammonium Hydroxide (NH₄OH) | [2][10] |

| Condition A | 1 hour at 65°C | [2][10] |

| Condition B | 2 hours at 55°C | [10] |

| Deprotection Method 2 | AMA (1:1 mixture of aq. NH₄OH and aq. Methylamine) | [7][14] |

| Condition | 10 minutes at 65°C | [7][14] |

| Deprotection Method 3 | Tert-Butylamine/Water (1:3 v/v) | [14] |

| Condition | 6 hours at 60°C | [14] |

Experimental Protocols

This protocol outlines the steps performed by an automated DNA synthesizer for one cycle of this compound addition. Reagent volumes and delivery times are instrument-dependent.

-

Pre-Coupling Wash: Flush the synthesis column with anhydrous acetonitrile (ACN) to ensure anhydrous conditions.

-

Detritylation: Deliver a solution of 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) to the column and allow it to react for approximately 50-60 seconds to remove the 5'-DMT group.

-

Wash: Thoroughly wash the column with ACN to remove the acid and the cleaved DMT cation.

-

Coupling:

-

Simultaneously deliver a 0.1 M solution of this compound phosphoramidite in ACN and a 0.5 M solution of an activator (e.g., tetrazole) in ACN to the column.

-

Allow the coupling reaction to proceed for approximately 30 seconds.[7]

-

-

Wash: Flush the column with ACN to remove excess phosphoramidite and activator.

-

Capping:

-

Deliver Capping Reagent A (acetic anhydride/pyridine/THF) and Capping Reagent B (N-methylimidazole in ACN) to the column.

-

Allow the reaction to proceed for approximately 30 seconds to cap any unreacted 5'-hydroxyls.

-

-

Wash: Wash the column with ACN.

-

Oxidation:

-

Deliver a solution of 0.015-0.02 M iodine in THF/water/pyridine to the column.

-

Allow the oxidation to proceed for approximately 30 seconds.

-

-

Wash: Perform a final, extensive wash with ACN to prepare the column for the next synthesis cycle.

This protocol is suitable for oligonucleotides synthesized using DMF-dG and Acetyl-dC (Ac-dC) phosphoramidites.

-

Cleavage from Support: Place the synthesis column containing the solid support in a pressure-tight vial. Add 1-2 mL of AMA reagent (a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine). Seal the vial tightly.

-

Deprotection: Heat the vial at 65°C for 10-15 minutes.[7][14] This single step simultaneously cleaves the oligonucleotide from the support, removes the cyanoethyl phosphate protecting groups, and removes the DMF base protecting groups.

-

Recovery: Allow the vial to cool to room temperature. Carefully open the vial in a fume hood. Transfer the AMA solution containing the deprotected oligonucleotide to a new tube.

-

Evaporation: Dry the oligonucleotide solution to a pellet using a vacuum concentrator.

-

Reconstitution: Resuspend the oligonucleotide pellet in an appropriate buffer (e.g., sterile water or TE buffer) for quantification and downstream applications.

Advantages of the DMF Protecting Group

The choice of the N2-protecting group for guanosine is a critical decision in oligonucleotide synthesis, directly impacting both the integrity of the chain during synthesis and the speed of post-synthetic processing. The dimethylformamidine (DMF) group offers clear advantages over the more traditional isobutyryl (iBu) group, primarily related to deprotection speed.

As illustrated, the use of this compound enables a dramatically accelerated deprotection workflow. This "fast deprotection" chemistry is essential for preserving the integrity of sensitive dyes, quenchers, and other modifications commonly incorporated into modern oligonucleotides. It also significantly increases the efficiency and throughput of oligonucleotide production in research and drug development settings.[10]

References

- 1. biotage.com [biotage.com]

- 2. DMT-dG(dmf) Phosphoramidite | Benchchem [benchchem.com]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. twistbioscience.com [twistbioscience.com]

- 5. shop.hongene.com [shop.hongene.com]

- 6. atdbio.com [atdbio.com]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 9. glenresearch.com [glenresearch.com]

- 10. Fast Deprotection [qualitysystems.com.tw]

- 11. glenresearch.com [glenresearch.com]

- 12. benchchem.com [benchchem.com]

- 14. glenresearch.com [glenresearch.com]

An In-Depth Technical Guide to Phosphoramidite Chemistry Using dG Amidites

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of phosphoramidite chemistry, with a specific focus on the use of deoxyguanosine (dG) amidites in solid-phase oligonucleotide synthesis. It details the synthesis cycle, the critical role of protecting groups, potential side reactions, and experimental protocols relevant to researchers and professionals in drug development.

The Core Mechanism: A Four-Step Synthesis Cycle

Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a cyclical process that builds a DNA or RNA molecule in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG) or polystyrene.[1][2] Each cycle, which adds a single nucleotide, consists of four key chemical reactions: deblocking (detritylation), coupling, capping, and oxidation.[1][3]

Step 1: Deblocking (Detritylation)

The synthesis begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support.[1] This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[3] The removal of the DMT group exposes a free 5'-hydroxyl group, which is the reactive site for the subsequent coupling reaction.[1] The orange-colored DMT cation released during this step can be quantified spectrophotometrically to monitor the efficiency of each coupling step.[3]

Step 2: Coupling

In the coupling step, the next phosphoramidite monomer, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid, such as tetrazole or a derivative thereof.[1][3] This activation converts the relatively stable phosphoramidite into a highly reactive intermediate.[3] The free 5'-hydroxyl group of the growing oligonucleotide chain then attacks the activated phosphorus atom of the incoming phosphoramidite, forming a phosphite triester linkage.[1] This reaction is highly efficient, with coupling efficiencies typically exceeding 98-99%.[2]

Step 3: Capping

To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, a capping step is introduced.[2] Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using a mixture of acetic anhydride and a catalyst, such as N-methylimidazole (NMI).[4] This ensures that only the full-length oligonucleotides are produced.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the deblocking step of the next cycle.[3] Therefore, it is oxidized to a more stable pentavalent phosphate triester using a mild oxidizing agent, typically a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[3]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

The Critical Role of Protecting Groups in dG Amidite Chemistry

To ensure the specificity of the coupling reaction and prevent unwanted side reactions, various protecting groups are employed to temporarily block reactive functional groups on the phosphoramidite monomer. For dG phosphoramidites, the key protecting groups are:

-

5'-Hydroxyl Group: Protected by the acid-labile dimethoxytrityl (DMT) group.[5]

-

Phosphorus Moiety: Protected by a β-cyanoethyl group, which is removed at the end of the synthesis under basic conditions.[5]

-

Exocyclic Amine (N2) of Guanine: This is the most critical protecting group for dG and several options are available, each with its own set of advantages and disadvantages. The two most common are isobutyryl (ibu) and dimethylformamidine (dmf).[5][6]

| Protecting Group | Chemical Structure | Advantages | Disadvantages |

| Isobutyryl (ibu) | (CH3)2CHCO- | - Standard and widely used.[7] - Stable under synthesis conditions. | - Requires prolonged deprotection times with concentrated ammonia at elevated temperatures (e.g., 55°C for 8-16 hours).[8] |

| Dimethylformamidine (dmf) | (CH3)2N-CH= | - Allows for significantly faster deprotection (UltraFAST deprotection), typically with a mixture of ammonium hydroxide and methylamine (AMA) in about 1-2 hours at 55°C or even minutes at 65°C.[3][9] - The lability of the dmf group is beneficial for the synthesis of oligonucleotides containing sensitive modifications.[6] | - Can be less stable than ibu during synthesis, potentially leading to low levels of side reactions if synthesis cycles are prolonged. |

Potential Side Reactions Involving dG Amidites

Several side reactions can occur during oligonucleotide synthesis, particularly involving dG residues:

-

Depurination: The glycosidic bond between the guanine base and the deoxyribose sugar is susceptible to cleavage under acidic conditions. This is particularly a concern during the deblocking step. Prolonged exposure to acid can lead to the formation of an abasic site in the oligonucleotide chain. While this does not terminate chain elongation, the abasic site is cleaved during the final basic deprotection, resulting in a truncated product.[10]

-

Degradation of dG Phosphoramidites: dG phosphoramidites are known to be more susceptible to degradation in solution compared to other nucleoside phosphoramidites, especially in the presence of trace amounts of water.[1] This degradation can be autocatalytic and is influenced by the nature of the exocyclic amine protecting group.[1]

-

Formation of N3-Cyanoethyl Adducts: Acrylonitrile, a byproduct of the deprotection of the β-cyanoethyl phosphate protecting group, can react with the N3 position of thymine and the N7 position of guanine under basic conditions, leading to the formation of adducts.[10]

Quantitative Data on Coupling and Deprotection

While direct comparative studies on the coupling efficiency of different dG amidites are not extensively published, the phosphoramidite method is renowned for its high efficiency.

| Parameter | Value | Reference |

| Average Coupling Efficiency | >98-99.5% | [2] |

| Deprotection Time (ibu-dG) | 8-16 hours at 55°C (Ammonium Hydroxide) | [8] |

| Deprotection Time (dmf-dG) | 1-2 hours at 55°C (Ammonium Hydroxide) | [6] |

| UltraFAST Deprotection Time (dmf-dG) | 5-10 minutes at 65°C (AMA) | [3][9] |

It is important to note that the overall yield of the final oligonucleotide is highly dependent on the coupling efficiency, especially for longer sequences. For example, for a 50-mer oligonucleotide, a drop in average coupling efficiency from 99.5% to 98.5% can reduce the theoretical yield from approximately 78% to 52%.[11]

Experimental Protocols

Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the general steps for automated solid-phase oligonucleotide synthesis on a standard synthesizer.

-

Resin Preparation: A solid support (CPG) functionalized with the 3'-terminal nucleoside of the desired sequence is packed into a synthesis column.

-

Reagent Preparation: Prepare fresh solutions of the following reagents in anhydrous acetonitrile:

-

Phosphoramidite monomers (dA, dC, dG, T) at a concentration of 0.1 M.

-

Activator solution (e.g., 0.45 M Tetrazole).

-

Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).

-

Oxidizing solution (Iodine in THF/Pyridine/Water).

-

Deblocking solution (3% TCA or DCA in dichloromethane).

-

-

Synthesis Cycle: The synthesizer performs the following steps for each nucleotide addition:

-

Deblocking: The deblocking solution is passed through the column to remove the 5'-DMT group. The column is then washed with acetonitrile.

-

Coupling: The phosphoramidite and activator solutions are delivered to the column and allowed to react for a specified time (typically 30-60 seconds for standard amidites).[3] The column is then washed with acetonitrile.

-

Capping: The capping solutions are delivered to the column to block any unreacted 5'-hydroxyl groups. The column is then washed with acetonitrile.

-

Oxidation: The oxidizing solution is delivered to the column to stabilize the newly formed phosphite triester linkage. The column is then washed with acetonitrile.

-

-

Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed (DMT-off) or left on (DMT-on) for purification purposes.[3]

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the protecting groups are removed.

Deprotection Protocols

The choice of deprotection protocol depends on the protecting groups used during synthesis.

Protocol for Oligonucleotides with ibu-dG:

-

Transfer the solid support to a screw-cap vial.

-

Add concentrated ammonium hydroxide (28-30%).

-

Seal the vial tightly and heat at 55°C for 8-16 hours.[8]

-

Cool the vial to room temperature and transfer the supernatant to a new tube.

-

Evaporate the ammonia to obtain the deprotected oligonucleotide.

Protocol for Oligonucleotides with dmf-dG (UltraFAST):

-

Transfer the solid support to a screw-cap vial.

-

Add a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).[3]

-

Seal the vial tightly and heat at 65°C for 5-10 minutes.[9]

-

Cool the vial to room temperature and transfer the supernatant to a new tube.

-

Evaporate the solution to obtain the deprotected oligonucleotide.

Visualizations

Phosphoramidite Synthesis Cycle

Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.

dG Phosphoramidite Structure

Caption: Key components of a deoxyguanosine phosphoramidite monomer.

Depurination Side Reaction

Caption: The mechanism of oligonucleotide truncation due to depurination.

References

- 1. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]

- 2. biotage.com [biotage.com]

- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 4. atdbio.com [atdbio.com]

- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 6. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 8. glenresearch.com [glenresearch.com]

- 9. glenresearch.com [glenresearch.com]

- 10. glenresearch.com [glenresearch.com]

- 11. benchchem.com [benchchem.com]

A Deep Dive into Protecting Groups for DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of DNA oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in diagnostics, therapeutics, and synthetic biology. The process, however, is a complex dance of chemical reactions requiring the precise and temporary masking of reactive functional groups. This is the critical role of protecting groups. This guide provides an in-depth look at the core principles of protecting groups in DNA synthesis, their management throughout the synthesis cycle, and the strategies for their removal.

The Imperative for Protection in Oligonucleotide Synthesis

The synthesis of a DNA oligonucleotide involves the sequential addition of nucleotide monomers to a growing chain, typically anchored to a solid support.[1] Each nucleotide monomer possesses several reactive sites: the 5'-hydroxyl group, the 3'-hydroxyl group, the phosphodiester linkage, and the exocyclic amino groups on the nucleobases adenine (A), guanine (G), and cytosine (C).[2] To ensure the formation of the correct phosphodiester bond between the 5'-hydroxyl of the growing chain and the 3'-phosphoramidite of the incoming monomer, all other reactive sites must be rendered inert.[2] This is achieved by "protecting" them with specific chemical moieties that can be selectively removed at later stages.

Key Players: The Protecting Groups

The choice of protecting groups is dictated by the chemistry of the synthesis cycle, primarily the widely adopted phosphoramidite method.[1] These groups must be stable to the conditions of each step in the cycle but readily removable at the appropriate time.

The 5'-Hydroxyl Protecting Group: Dimethoxytrityl (DMT)

The 5'-hydroxyl group of the nucleoside phosphoramidite is protected by a 4,4'-dimethoxytrityl (DMT) group.[1] This bulky, acid-labile group serves two primary functions:

-

It prevents self-polymerization of the monomer.[3]

-

The orange-colored DMT cation released upon its removal with an acid (like trichloroacetic acid) allows for the real-time monitoring of coupling efficiency.[4]

The Phosphate Protecting Group: 2-Cyanoethyl

During the coupling step, an unstable phosphite triester linkage is formed. This is subsequently oxidized to a more stable phosphotriester. The non-bridging oxygen of the phosphate is protected by a 2-cyanoethyl group. This group is stable throughout the synthesis cycles but is readily removed by β-elimination under basic conditions during the final deprotection step.[1]

The Nucleobase Protecting Groups

The exocyclic amino groups of adenine, cytosine, and guanine are nucleophilic and must be protected to prevent side reactions during synthesis.[4] Thymine and uracil do not have exocyclic amino groups and thus do not require this protection.[1] The choice of base-protecting groups is critical, especially when synthesizing modified oligonucleotides that may be sensitive to harsh deprotection conditions.

| Nucleobase | Standard Protecting Group | Mild Protecting Group | Ultra-Mild Protecting Group |

| Adenine (dA) | Benzoyl (Bz) | Benzoyl (Bz) | Phenoxyacetyl (Pac) |

| Cytosine (dC) | Benzoyl (Bz) | Acetyl (Ac) | Acetyl (Ac) |

| Guanine (dG) | Isobutyryl (iBu) | Dimethylformamidine (dmf) or Acetyl (Ac) | iso-Propylphenoxyacetyl (iPr-Pac) |

Table 1: Common Exocyclic Amino Protecting Groups for DNA Synthesis.

The Solid-Phase Synthesis Cycle

The automated synthesis of DNA oligonucleotides occurs in a four-step cycle for each nucleotide addition. The process is performed on a solid support, typically controlled pore glass (CPG).

References

Stability and Storage of 5'-O-DMT-N2-DMF-dG: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and recommended storage conditions for 5'-O-DMT-N2-DMF-dG (5'-O-(4,4'-Dimethoxytrityl)-N2-(N,N-dimethylformamidine)-2'-deoxyguanosine). Understanding the chemical stability of this critical raw material is paramount for its successful application in oligonucleotide synthesis and other research endeavors. This document outlines the key factors influencing its degradation, recommended storage protocols, and methodologies for stability assessment.

Overview of Chemical Stability

This compound is a protected deoxyguanosine nucleoside. Its stability is primarily influenced by the lability of its three key protective groups: the 5'-O-Dimethoxytrityl (DMT) group, the N2-dimethylformamidine (DMF) group, and the N-glycosidic bond. The presence of moisture, exposure to acidic or basic conditions, light, and elevated temperatures can all contribute to the degradation of the molecule.

The N2-DMF protecting group is known to be more labile than the more traditional isobutyryl (iBu) group, which facilitates rapid deprotection during oligonucleotide synthesis. However, this increased lability may also translate to a greater susceptibility to degradation during storage if not handled properly.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, adherence to appropriate storage conditions is crucial. The following table summarizes the recommended conditions for the solid compound and its solutions.

| Form | Temperature | Duration | Additional Precautions |

| Solid | -20°C | Long-term | Sealed container, protect from moisture and light. |

| 4°C | Short-term | Sealed container, protect from moisture and light. | |

| Stock Solution | -20°C | Up to 1 month | In anhydrous solvent, sealed, protect from light. |

| -80°C | Up to 6 months | In anhydrous solvent, sealed, protect from light. |

Potential Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of its protective groups and the N-glycosidic bond. Understanding these pathways is essential for developing stability-indicating analytical methods.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to identify potential degradation products and to establish the stability-indicating nature of analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for monitoring the purity and degradation of this compound.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient from low to high percentage of Mobile Phase B to resolve the parent compound from its degradation products. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve the compound in acetonitrile to a final concentration of approximately 1 mg/mL. |

Forced Degradation Protocol

The following is a general protocol for a forced degradation study. Samples should be analyzed by the stability-indicating HPLC method at appropriate time points.

4.2.1. Acidic Hydrolysis

-

Prepare a solution of this compound in acetonitrile.

-

Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate at room temperature, taking aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

4.2.2. Basic Hydrolysis

-

Prepare a solution of this compound in acetonitrile.

-

Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate at room temperature, taking aliquots at various time points.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

4.2.3. Oxidative Degradation

-

Prepare a solution of this compound in a suitable solvent.

-

Add 3% hydrogen peroxide.

-

Incubate at room temperature, protected from light, and collect samples at various time points.

4.2.4. Thermal Degradation

-

Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C). Sample at various time points.

-

Solution State: Prepare a solution of the compound and incubate at an elevated temperature (e.g., 60°C). Sample at various time points.

4.2.5. Photostability

-

Expose the solid compound and a solution of the compound to light conditions as specified in ICH guideline Q1B.

-

A control sample should be kept in the dark under the same conditions.

Summary of Recommendations

-

Storage: The solid form of this compound should be stored at -20°C for long-term stability, protected from light and moisture. Solutions should be prepared fresh in anhydrous solvents and can be stored at -20°C for up to one month or -80°C for up to six months.

-

Handling: Avoid exposure to acidic or basic conditions, and minimize exposure to light and elevated temperatures.

-

Stability Testing: Regular purity checks using a validated stability-indicating HPLC method are recommended. Forced degradation studies should be performed to understand potential degradation pathways and to ensure the analytical method's suitability.

By following these guidelines, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their critical applications.

The Cornerstone of Synthetic DNA: A Technical Guide to Phosphoramidite Building Blocks

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology, diagnostics, and therapeutics, the ability to chemically synthesize DNA with high fidelity is paramount. At the heart of this capability lies the phosphoramidite building block, a specially modified nucleoside that enables the efficient and controlled construction of oligonucleotides. This technical guide provides an in-depth exploration of phosphoramidite chemistry, detailing the underlying principles, experimental protocols, and critical parameters that govern the successful synthesis of custom DNA sequences.

The Anatomy of a Phosphoramidite Building Block

Phosphoramidite chemistry, the gold standard for DNA synthesis for over three decades, utilizes nucleoside phosphoramidites as the fundamental monomers.[1][2] These are not the naturally occurring nucleotides found in biological systems but are chemically modified to control their reactivity during the synthesis process.[1] A standard 2'-deoxyribonucleoside phosphoramidite is characterized by several key chemical modifications, each serving a distinct and critical purpose.

A crucial feature of these building blocks is the presence of protecting groups on the nucleoside to prevent unwanted side reactions during synthesis.[1][2][3] The 5'-hydroxyl group is typically protected by a dimethoxytrityl (DMT) group, which is acid-labile and can be removed to allow for chain elongation.[4][5] The exocyclic amino groups of adenine, cytosine, and guanine are protected with acyl groups such as benzoyl (Bz) or isobutyryl (iBu) to prevent reactions at these sites.[5] Thymine, lacking an exocyclic amino group, does not require this protection.[4] The phosphoramidite moiety itself, a trivalent phosphorus atom, is attached to the 3'-hydroxyl group of the deoxyribose sugar and includes a protecting group, typically a β-cyanoethyl group, and a diisopropylamino (iPr2N) group that acts as a leaving group during the coupling reaction.[1][6]

Caption: General structure of a 2'-deoxynucleoside phosphoramidite building block.

The Solid-Phase DNA Synthesis Cycle

The synthesis of DNA using phosphoramidite chemistry is a cyclical process performed on a solid support, typically controlled pore glass (CPG) or polystyrene.[3][7][8] This solid-phase approach allows for the easy removal of excess reagents and byproducts by simple washing after each step, eliminating the need for purification of intermediate products.[3][8] The synthesis proceeds in the 3' to 5' direction and consists of four main steps that are repeated for the addition of each nucleotide.[3][9]

Caption: The four-step solid-phase DNA synthesis cycle.

Step 1: Deblocking (Detritylation)

The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support.[9][10] This is typically achieved by treatment with a solution of a weak acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[9][10] The removal of the DMT group exposes the 5'-hydroxyl group, making it available for reaction with the next phosphoramidite. The released DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the coupling efficiency of the previous cycle.[3]

Step 2: Coupling

In the coupling step, the next phosphoramidite building block, dissolved in an anhydrous solvent like acetonitrile, is introduced along with an activator.[2] The activator, a weak acid such as 1H-tetrazole or its derivatives like 4,5-dicyanoimidazole (DCI), protonates the nitrogen of the diisopropylamino group on the phosphoramidite, making the phosphorus atom highly electrophilic.[][12][13] The exposed 5'-hydroxyl group of the growing oligonucleotide chain then attacks the activated phosphorus atom, forming a phosphite triester linkage.[2] This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[7][8]

Step 3: Capping

To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation.[2][3] This is achieved by treating the solid support with a mixture of acetic anhydride and a catalyst, such as 1-methylimidazole.[2] This step ensures that only the full-length oligonucleotides are extended in subsequent cycles.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the deblocking step.[9][10] Therefore, it is oxidized to a more stable pentavalent phosphotriester using a mild oxidizing agent, typically a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[9][10] This completes one cycle of nucleotide addition. The entire four-step cycle is then repeated until the desired oligonucleotide sequence is synthesized.

Quantitative Data on Synthesis Performance

The efficiency of each step in the synthesis cycle, particularly the coupling step, is critical for obtaining a high yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency can significantly reduce the final yield, especially for longer sequences.[4]

Coupling Efficiency and Theoretical Yield

The overall theoretical yield of a full-length oligonucleotide can be calculated based on the average coupling efficiency per cycle. The formula for this calculation is:

Theoretical Yield (%) = (Average Coupling Efficiency) ^ (Number of Couplings)

The following table illustrates the impact of coupling efficiency on the theoretical yield of oligonucleotides of different lengths.

| Oligonucleotide Length (bases) | Number of Couplings | Theoretical Yield at 98.5% Coupling Efficiency | Theoretical Yield at 99.5% Coupling Efficiency |

| 20 | 19 | ~76.7% | ~91.0% |

| 50 | 49 | ~52.0% | ~78.2% |

| 100 | 99 | ~27.0% | ~60.9% |

| 150 | 149 | ~14.1% | ~47.5% |

Data compiled from various sources indicating typical coupling efficiencies.[1][4]

Factors Influencing Coupling Efficiency

Several factors can influence the coupling efficiency of phosphoramidite chemistry. Understanding and controlling these variables is crucial for maximizing the yield of high-quality oligonucleotides.

Caption: Key factors influencing phosphoramidite coupling efficiency.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis, deprotection, and purification of DNA oligonucleotides using phosphoramidite chemistry.

Automated Solid-Phase DNA Synthesis

This protocol outlines the general steps for automated solid-phase DNA synthesis on a 1 µmol scale. Reagent volumes and delivery times may need to be optimized based on the specific synthesizer and the scale of the synthesis.

| Step | Reagent/Solvent | Typical Volume/Concentration | Typical Duration | Purpose |

| Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane | 2 mL | 60-90 seconds | Removal of the 5'-DMT group. |

| Wash | Anhydrous Acetonitrile | 3 x 2 mL | 30 seconds each | Removal of TCA and liberated DMT cation. |

| Coupling | Phosphoramidite (0.1 M in Acetonitrile) + Activator (e.g., 0.45 M DCI in Acetonitrile) | 100 µL each (pre-mixed) | 30-180 seconds | Formation of the phosphite triester linkage. |

| Wash | Anhydrous Acetonitrile | 2 x 2 mL | 30 seconds each | Removal of excess phosphoramidite and activator. |

| Capping | Capping Reagent A (Acetic Anhydride/Lutidine/THF) + Capping Reagent B (N-Methylimidazole/THF) | 100 µL each | 30-60 seconds | Acetylation of unreacted 5'-hydroxyl groups. |

| Wash | Anhydrous Acetonitrile | 2 x 2 mL | 30 seconds each | Removal of capping reagents. |

| Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 1 mL | 30-60 seconds | Oxidation of the phosphite triester to a phosphotriester. |

| Wash | Anhydrous Acetonitrile | 3 x 2 mL | 30 seconds each | Removal of oxidation reagents and preparation for the next cycle. |

Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

-

Cleavage from Solid Support:

-

Transfer the solid support to a sealed vial.

-

Add 1 mL of concentrated ammonium hydroxide (28-30%).

-

Incubate at room temperature for 1-2 hours. This cleaves the succinyl linker, releasing the oligonucleotide into the solution.

-

-

Deprotection of Nucleobases and Phosphate Groups:

-

Heat the sealed vial containing the oligonucleotide in ammonium hydroxide at 55°C for 8-12 hours. This removes the benzoyl, isobutyryl, and cyanoethyl protecting groups.

-

For sensitive modified oligonucleotides, milder deprotection conditions, such as using a mixture of aqueous ammonia and methylamine (AMA) at room temperature for 2 hours, may be required.[14]

-

-

Work-up:

-

After cooling, centrifuge the vial to pellet the solid support.

-

Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

-

Evaporate the ammonia solution to dryness using a vacuum concentrator.

-

Resuspend the crude oligonucleotide pellet in sterile, nuclease-free water.

-

Oligonucleotide Purification by HPLC

High-performance liquid chromatography (HPLC) is a common method for purifying synthetic oligonucleotides to a high degree of purity.[6][15] Reversed-phase HPLC is often used, which separates the full-length oligonucleotide (containing the hydrophobic 5'-DMT group, if "DMT-on" synthesis is performed) from shorter, "failure" sequences that lack the DMT group.

| Parameter | Specification |

| Column | C18 reversed-phase column |

| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV absorbance at 260 nm |

Protocol:

-

Resuspend the crude, deprotected oligonucleotide in Mobile Phase A.

-

Inject the sample onto the equilibrated HPLC column.

-

Run the gradient program to elute the oligonucleotides. The full-length, DMT-on oligonucleotide will be the most retained peak.

-

Collect the peak corresponding to the full-length product.

-

If DMT-on purification was used, the DMT group must be removed by treating the purified oligonucleotide with 80% acetic acid for 15-30 minutes, followed by neutralization.

-

Desalt the purified oligonucleotide using a suitable method, such as ethanol precipitation or a desalting column.

-

Quantify the final product by measuring its absorbance at 260 nm.

Conclusion

Phosphoramidite building blocks are indispensable tools in modern biotechnology and drug development, enabling the routine synthesis of high-quality DNA oligonucleotides. A thorough understanding of their chemical structure, the intricacies of the solid-phase synthesis cycle, and the factors influencing reaction efficiencies is essential for researchers and scientists in this field. By adhering to optimized experimental protocols for synthesis, deprotection, and purification, it is possible to consistently produce custom DNA sequences with the high fidelity required for demanding applications, from genetic research to the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. A Simple Guide to Phosphoramidite Chemistry and Its Rol... [sbsgenetech.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. What affects the yield of your oligonucleotides synthesis [biosyn.com]

- 5. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. atdbio.com [atdbio.com]

- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 10. Simultaneous and stoichiometric purification of hundreds of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. glenresearch.com [glenresearch.com]

- 14. agilent.com [agilent.com]

- 15. glenresearch.com [glenresearch.com]

Purity Requirements for 5'-O-DMT-N2-DMF-dG in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity requirements for 5'-O-DMT-N2-DMF-dG, a critical phosphoramidite building block used in the synthesis of oligonucleotides for research, diagnostics, and therapeutic applications. Ensuring the high purity of this reagent is paramount for the successful synthesis of high-quality DNA and RNA molecules, as impurities can significantly impact the yield, purity, and biological function of the final product.

Introduction to this compound

This compound, or N2-dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-cyanoethyl phosphoramidite, is a protected deoxyguanosine monomer used in automated solid-phase oligonucleotide synthesis. The dimethoxytrityl (DMT) group at the 5'-hydroxyl position protects it during the coupling reaction, while the dimethylformamidine (DMF) group protects the exocyclic amine of the guanine base. The cyanoethyl phosphoramidite moiety at the 3'-hydroxyl position enables the coupling to the growing oligonucleotide chain.

The purity of this phosphoramidite is a critical quality attribute, as even trace amounts of impurities can be incorporated into the synthetic oligonucleotide, leading to a heterogeneous final product with potentially altered properties.[1][2]

Purity Specifications and Acceptance Criteria

The generally accepted purity for this compound for research and therapeutic applications is ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[] However, for more stringent applications, such as the synthesis of therapeutic oligonucleotides, a purity of ≥99.0% or even ≥99.5% is often required.[4][5]

Beyond the overall purity, it is crucial to control the levels of specific impurities, which are often categorized as "critical" or "non-critical".[6][7][][9] Critical impurities are those that can be incorporated into the oligonucleotide chain and are difficult to remove during purification, potentially impacting the final product's identity, purity, and function.

Table 1: Typical Purity Specifications for this compound

| Parameter | Specification | Method |

| Purity | ≥99.0% | RP-HPLC |

| Identity | Conforms to structure | ¹H NMR, ³¹P NMR, MS |

| Appearance | White to off-white powder | Visual Inspection |

| Moisture Content | ≤0.2% | Karl Fischer Titration |

| Residual Solvent | ≤1.5% | Gas Chromatography (GC) |

Table 2: Typical Impurity Profile and Acceptance Criteria for this compound

| Impurity Type | Specific Impurity (Example) | Acceptance Limit |

| Critical Impurities | Any single critical impurity | ≤ 0.15% |

| Total critical impurities | ≤ 0.3% | |

| Total Impurities | All process-related and degradation impurities | ≤ 1.0% |

| P(V) Species | Oxidized phosphoramidite | Typically included in total impurities |

| Diastereomeric Purity | Ratio of (Rp) and (Sp) isomers | Not typically specified, but monitored |

Source: Syd Labs Inc. Certificate of Analysis for DMT-dG(dmf)-CE-Phosphoramidite[5]

Impact of Impurities on Oligonucleotide Synthesis and Function

Impurities in this compound can have several detrimental effects on the synthesis and performance of oligonucleotides:

-

Reduced Coupling Efficiency: The presence of non-reactive impurities can lower the effective concentration of the phosphoramidite, leading to lower coupling efficiencies and an increased proportion of failure sequences (n-1 mers).

-

Chain Termination: Reactive impurities can cap the growing oligonucleotide chain, preventing further elongation.

-

Formation of Side Products: Certain impurities can lead to the formation of undesired side products, such as oligonucleotides with modified backbones or bases.

-

Depurination: The N-glycosidic bond in purine nucleosides is susceptible to cleavage under acidic conditions used for DMT removal. The use of the DMF protecting group on guanine helps to stabilize this bond compared to acyl protecting groups.[10][11] However, prolonged exposure to acid can still lead to depurination, resulting in chain cleavage and the formation of truncated sequences.[12][13][14]

-

Diastereomeric Effects: Phosphoramidites are chiral at the phosphorus center, existing as a mixture of two diastereomers (Rp and Sp). While the diastereomeric ratio of the starting phosphoramidite may not directly translate to the final phosphorothioate oligonucleotide, the process is stereoreproducible under controlled conditions.[2][15][16] The stereochemistry of the phosphorothioate linkages can influence the oligonucleotide's properties, including its binding affinity to the target sequence, nuclease resistance, and biological activity.[17]

Experimental Protocols for Purity Assessment

A combination of chromatographic and spectroscopic techniques is employed to ensure the purity and identity of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for determining the purity of phosphoramidites.

Methodology:

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from a low to a high concentration of acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Temperature: Ambient.

-

Detection: UV at 260 nm.

-

Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

The phosphoramidite typically elutes as a pair of closely migrating peaks, representing the two diastereomers. Purity is calculated by dividing the area of the two main peaks by the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for identifying and characterizing impurities.

Methodology:

-

LC System: A UHPLC system is often used for high-resolution separation.

-

Column: C18, 2.1 x 100 mm, 2.6 µm particle size.

-

Mobile Phase A: 10 mM Ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to resolve impurities from the main peak.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain accurate mass measurements of the parent compound and any impurities.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.

LC-MS/MS can be further employed to obtain fragmentation patterns of impurities, aiding in their structural elucidation.[18][19][20]

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a valuable technique for assessing the identity and purity of phosphoramidites, specifically for detecting phosphorus-containing impurities.

Methodology:

-

Solvent: Anhydrous acetonitrile or deuterated chloroform (CDCl₃).

-

Spectrometer: A high-field NMR spectrometer.

-

Reference: 85% H₃PO₄ as an external standard.

The ³¹P NMR spectrum of a pure phosphoramidite shows two distinct signals for the two diastereomers in the region of 140-155 ppm. Oxidized P(V) species will appear in a different region of the spectrum (around 0-20 ppm). The absence of signals in other regions indicates high purity with respect to phosphorus-containing byproducts.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes related to the quality control of this compound.

Caption: Synthesis pathway of this compound and sources of potential impurities.